1,6-Naphthyridin-5-yl trifluoromethanesulfonate
Overview
Description
1,6-Naphthyridin-5-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C9H5F3N2O3S. It is a derivative of naphthyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a trifluoromethanesulfonate group attached to the naphthyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which 1,6-naphthyridin-5-yl trifluoromethanesulfonate belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . The specific targets would depend on the functional groups attached to the 1,6-Naphthyridine core .
Mode of Action
The mode of action of 1,6-naphthyridines generally involves interactions with their targets that lead to changes in cellular processes . The specific mode of action would depend on the functional groups attached to the 1,6-Naphthyridine core .
Biochemical Pathways
Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its pharmacological activity .
Result of Action
Given the wide range of pharmacological activities of 1,6-naphthyridines, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
Such factors could potentially affect the pharmacological activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Naphthyridin-5-yl trifluoromethanesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of 1,6-naphthyridin-5-ol with trifluoromethanesulfonic acid in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of 1,6-naphthyridin-5-ol is replaced by the trifluoromethanesulfonate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps to remove impurities and by-products, ensuring the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 1,6-Naphthyridin-5-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alkyl halides, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted naphthyridine derivatives.
Scientific Research Applications
1,6-Naphthyridin-5-yl trifluoromethanesulfonate has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the chemical industry for the production of various chemical products and intermediates.
Comparison with Similar Compounds
1,6-Naphthyridin-5-yl trifluoromethanesulfonate is similar to other naphthyridine derivatives, such as 5-Methoxy-3-phenyl-1,6-naphthyridin-2-yl trifluoromethanesulfonate and 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
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Properties
IUPAC Name |
1,6-naphthyridin-5-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O3S/c10-9(11,12)18(15,16)17-8-6-2-1-4-13-7(6)3-5-14-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFYTZPTJXLZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2OS(=O)(=O)C(F)(F)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661333 | |
Record name | 1,6-Naphthyridin-5-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909649-09-8 | |
Record name | 1,6-Naphthyridin-5-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-naphthyridin-5-yl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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